

# The Serendipitous Journey of Reserpine: From Ancient Remedy to Modern Medicine

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A Technical Guide to the Discovery of a Landmark Alkaloid from *Rauwolfia serpentina*

For centuries, the roots of *Rauwolfia serpentina*, a shrub native to the Indian subcontinent, were a staple in traditional medicine, used to treat a variety of ailments from snakebites to insanity. It was not until the mid-20th century, however, that the Western scientific community unlocked the therapeutic potential of this plant, isolating a potent alkaloid that would revolutionize the treatment of hypertension and mental illness: **reserpine**. This in-depth guide chronicles the pivotal moments in the discovery of **reserpine**, detailing the scientific investigations that transformed a traditional remedy into a cornerstone of modern pharmacology.

## From Folklore to the Laboratory: The Early Investigations

The journey of **reserpine** into Western medicine began with the observations of Indian physicians who had long utilized *Rauwolfia serpentina* for its calming effects. In the 1930s and 1940s, Indian scientists began to systematically investigate the plant's properties. Notably, the work of Gananath Sen and Kartick Chandra Bose in the 1930s laid the groundwork for future research by documenting the plant's hypotensive and sedative effects. However, it was the clinical studies of Dr. Rustom Jal Vakil in the late 1940s that garnered international attention. His research, published in the *British Heart Journal* in 1949, provided compelling evidence of *Rauwolfia*'s efficacy in lowering blood pressure, sparking interest among Western pharmaceutical companies.<sup>[1][2]</sup>

## The Breakthrough: Isolation and Characterization

The race to isolate the active principle of *Rauwolfia serpentina* culminated in 1952 at the CIBA laboratories in Switzerland. A team of chemists, led by Emil Schlittler, Johannes Müller, and Hugo Bein, successfully isolated a pure crystalline alkaloid which they named **reserpine**.<sup>[3]</sup> This breakthrough was a critical step, allowing for standardized dosages and a more precise understanding of the compound's pharmacological effects. Subsequent research focused on elucidating its complex chemical structure, a feat accomplished by 1953, with the final stereochemical configuration being confirmed in 1955. The total synthesis of **reserpine** was a landmark achievement in organic chemistry, accomplished by R.B. Woodward in 1956, for which he was later awarded the Nobel Prize in Chemistry.

## Unraveling the Mechanism: A New Era in Neuropharmacology

The discovery of **reserpine**'s mechanism of action proved to be as significant as its isolation. Early pharmacological studies in the 1950s revealed that **reserpine** depleted stores of catecholamines, such as norepinephrine, and serotonin from nerve endings. This depletion of neurotransmitters in the peripheral sympathetic nervous system explained its antihypertensive effects, while its action on the central nervous system accounted for its tranquilizing properties. This discovery was instrumental in the development of the "monoamine hypothesis" of depression and opened up new avenues of research in neuropharmacology.

## Clinical Validation: A Dual-Purpose Therapeutic

The 1950s saw a flurry of clinical trials that solidified **reserpine**'s place in the pharmacopeia. In the United States, Dr. Robert Wallace Wilkins of Boston University was a key figure in championing its use for hypertension.<sup>[4]</sup> His research demonstrated that **reserpine** effectively lowered both systolic and diastolic blood pressure.<sup>[4]</sup> Simultaneously, its tranquilizing effects were being explored in the field of psychiatry. Dr. Nathan S. Kline, at Rockland State Hospital in New York, pioneered the use of **reserpine** for the treatment of schizophrenia, observing significant calming effects in patients. Although later superseded by more effective antipsychotics like chlorpromazine, **reserpine** played a crucial role in the deinstitutionalization movement by providing a pharmacological means to manage severe mental illness.

## Quantitative Data Summary

The following tables summarize key quantitative data related to the extraction and clinical efficacy of **reserpine**.

Table 1: **Reserpine** Yield from Rauwolfia serpentina

Plant Part	Geographical Origin/Condition	Reserpine Content (% of dry weight)	Reference
Roots	Wild	0.03 - 0.15	<a href="#">[5]</a>
Roots	In vitro regenerated	Up to 0.191	<a href="#">[5]</a>
Callus	In vitro (B5 medium)	Higher than MS medium	<a href="#">[3]</a>
Leaves	Wild	Lower than roots	<a href="#">[3]</a>

Table 2: Early Clinical Trial Data for **Reserpine** in Hypertension

Lead Investigator/Study	Year	Number of Patients	Dosage	Average Systolic BP Reduction (mmHg)	Average Diastolic BP Reduction (mmHg)	Reference
Vakil	1949	50	Whole root preparation	Significant, not specified	Significant, not specified	<a href="#">[2]</a>
Wilkins	1950s	Not specified	Not specified	~15% reduction	~15% reduction	<a href="#">[4]</a>
Arnold and Bach	1950s	37-50	Not specified	30	15	<a href="#">[6]</a>
Meissner	1953	Not specified	Not specified	15-40	Not specified	<a href="#">[1]</a>
Doyle and Smirk	1954	Not specified	Reserpine	Striking fall	Not specified	<a href="#">[1]</a>

Table 3: Early Clinical Trial Data for **Reserpine** in Schizophrenia

Study Focus	Year	Key Findings	Reference
Comparison with Chlorpromazine	1955-1962	Chlorpromazine showed better improvement in 'global state'. No clear difference in 'occupational adjustment' or 'general behaviour'.	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>

## Experimental Protocols

The following are detailed methodologies for key experiments in the discovery and characterization of **reserpine**, based on historical accounts and standard laboratory practices

of the era.

## Protocol 1: Extraction and Isolation of Reserpine from Rauwolfia serpentina Roots

Objective: To extract and purify the alkaloid **reserpine** from the dried roots of Rauwolfia serpentina.

Materials:

- Dried, powdered roots of Rauwolfia serpentina
- Methanol (90%)
- Benzene
- 10% Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Dilute Hydrochloric Acid (HCl)
- Diethyl ether
- Ammonia solution
- Chloroform
- 10% Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) solution
- Soxhlet apparatus
- Filter paper
- Separatory funnel
- Rotary evaporator
- Beakers, flasks, and other standard laboratory glassware

Procedure:

- **Extraction:** a. Moisten 100g of finely powdered *Rauwolfia serpentina* root with a 10% sodium bicarbonate solution. b. Pack the moistened powder into the thimble of a Soxhlet apparatus. c. Extract the material with benzene for 12-24 hours, or until the solvent running through the siphon is colorless. d. Alternatively, perform a cold percolation with 90% methanol for 48-72 hours.
- **Acid-Base Partitioning:** a. Concentrate the benzene or methanol extract to a smaller volume using a rotary evaporator. b. To the concentrated extract, add diethyl ether and then partition with dilute hydrochloric acid in a separatory funnel. Shake vigorously and allow the layers to separate. c. Collect the acidic aqueous layer, which now contains the protonated alkaloids. d. Wash the organic layer again with dilute HCl to ensure complete extraction of alkaloids. Combine the acidic aqueous extracts. e. Wash the combined acidic extract with diethyl ether to remove any remaining neutral or acidic impurities. Discard the ether layer.
- **Alkaloid Precipitation and Extraction:** a. Make the acidic aqueous solution alkaline by the dropwise addition of ammonia solution until the pH is approximately 9-10. This will precipitate the free alkaloids. b. Extract the alkaline solution three times with chloroform in a separatory funnel. c. Combine the chloroform extracts.
- **Purification and Crystallization:** a. Wash the combined chloroform extract with a 10% sodium carbonate solution to remove any acidic impurities. b. Separate the chloroform layer and dry it over anhydrous sodium sulfate. c. Filter the dried chloroform solution and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture. d. Dissolve the crude alkaloid residue in a minimal amount of hot methanol. e. Allow the solution to cool slowly to induce crystallization of **reserpine**. f. Collect the crystals by filtration and wash with a small amount of cold methanol. g. Further purification can be achieved by recrystallization from methanol or by column chromatography on alumina or silica gel.

## Protocol 2: Pharmacological Screening for Antihypertensive Activity (In Vivo)

**Objective:** To assess the blood pressure-lowering effects of a test substance (e.g., *Rauwolfia* extract or isolated **reserpine**) in an animal model.

**Animal Model:** Anesthetized Dog or Cat (common models in the 1950s).

#### Materials:

- Test substance (dissolved in a suitable vehicle, e.g., saline)
- Anesthetic (e.g., sodium pentobarbital)
- Saline solution
- Heparin
- Cannulas
- Pressure transducer and recording system (e.g., kymograph)
- Syringes and needles

#### Procedure:

- **Animal Preparation:** a. Anesthetize the animal with an appropriate dose of sodium pentobarbital administered intravenously or intraperitoneally. b. Cannulate the trachea to ensure a clear airway. c. Cannulate the carotid artery and connect it to a pressure transducer to continuously monitor blood pressure. d. Cannulate the femoral vein for the administration of the test substance. e. Administer heparin to prevent blood clotting in the cannulas.
- **Baseline Measurement:** a. Allow the animal's blood pressure to stabilize and record the baseline systolic and diastolic pressures for a period of 15-30 minutes.
- **Drug Administration:** a. Administer a single intravenous dose of the test substance. b. Continuously record the blood pressure before, during, and after the administration of the substance.
- **Data Analysis:** a. Measure the change in systolic and diastolic blood pressure from the baseline at various time points after drug administration. b. Calculate the maximum fall in blood pressure and the duration of the hypotensive effect. c. A dose-response curve can be generated by administering increasing doses of the test substance to different animals or to the same animal after the blood pressure has returned to baseline.

## Protocol 3: Pharmacological Screening for Tranquilizing Activity (In Vivo)

Objective: To evaluate the sedative or tranquilizing effects of a test substance.

Animal Model: Mice or Rats.

### Method 1: Spontaneous Motor Activity

Materials:

- Test substance
- Activity cage (a cage equipped with infrared beams or other sensors to detect movement)
- Syringes and needles

Procedure:

- Acclimatization: a. Place individual animals in the activity cages and allow them to acclimatize for at least 30 minutes.
- Drug Administration: a. Administer the test substance or a vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection).
- Activity Measurement: a. Immediately after administration, place the animals back in the activity cages. b. Record the spontaneous motor activity (e.g., number of beam breaks) over a set period (e.g., 60 minutes).
- Data Analysis: a. Compare the total activity counts of the drug-treated group with the control group. A significant reduction in activity suggests a sedative or tranquilizing effect.

### Method 2: Barbiturate-Induced Sleeping Time

Materials:

- Test substance



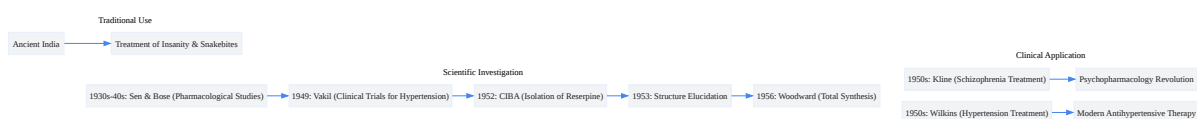
- Sodium pentobarbital
- Syringes and needles

#### Procedure:

- Drug Pre-treatment: a. Administer the test substance or a vehicle control to groups of animals.
- Barbiturate Administration: a. After a set pre-treatment time (e.g., 30-60 minutes), administer a sub-hypnotic or hypnotic dose of sodium pentobarbital to all animals.
- Measurement of Sleeping Time: a. Record the time of loss of the righting reflex (the time the animal is unable to right itself when placed on its back) and the time of its return. b. The duration of sleep is the time between the loss and return of the righting reflex.
- Data Analysis: a. Compare the mean sleeping time of the drug-treated group with the control group. A significant potentiation of barbiturate-induced sleep suggests a central nervous system depressant effect.

## Visualizing the Discovery and Mechanism

The following diagrams, generated using the DOT language, illustrate key aspects of the history and mechanism of action of **reserpine**.



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Figure 1: Timeline of the discovery of **reserpine**.

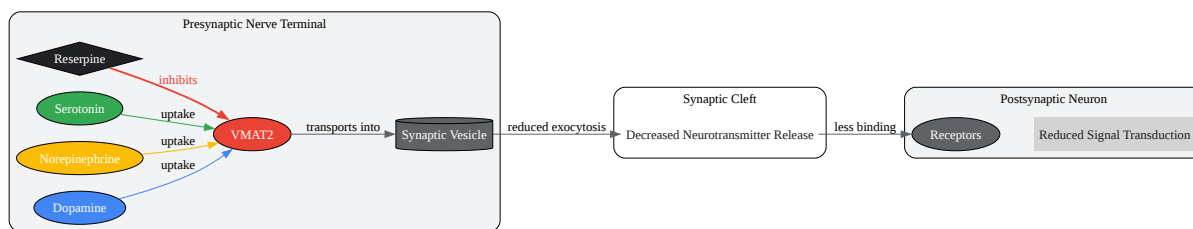
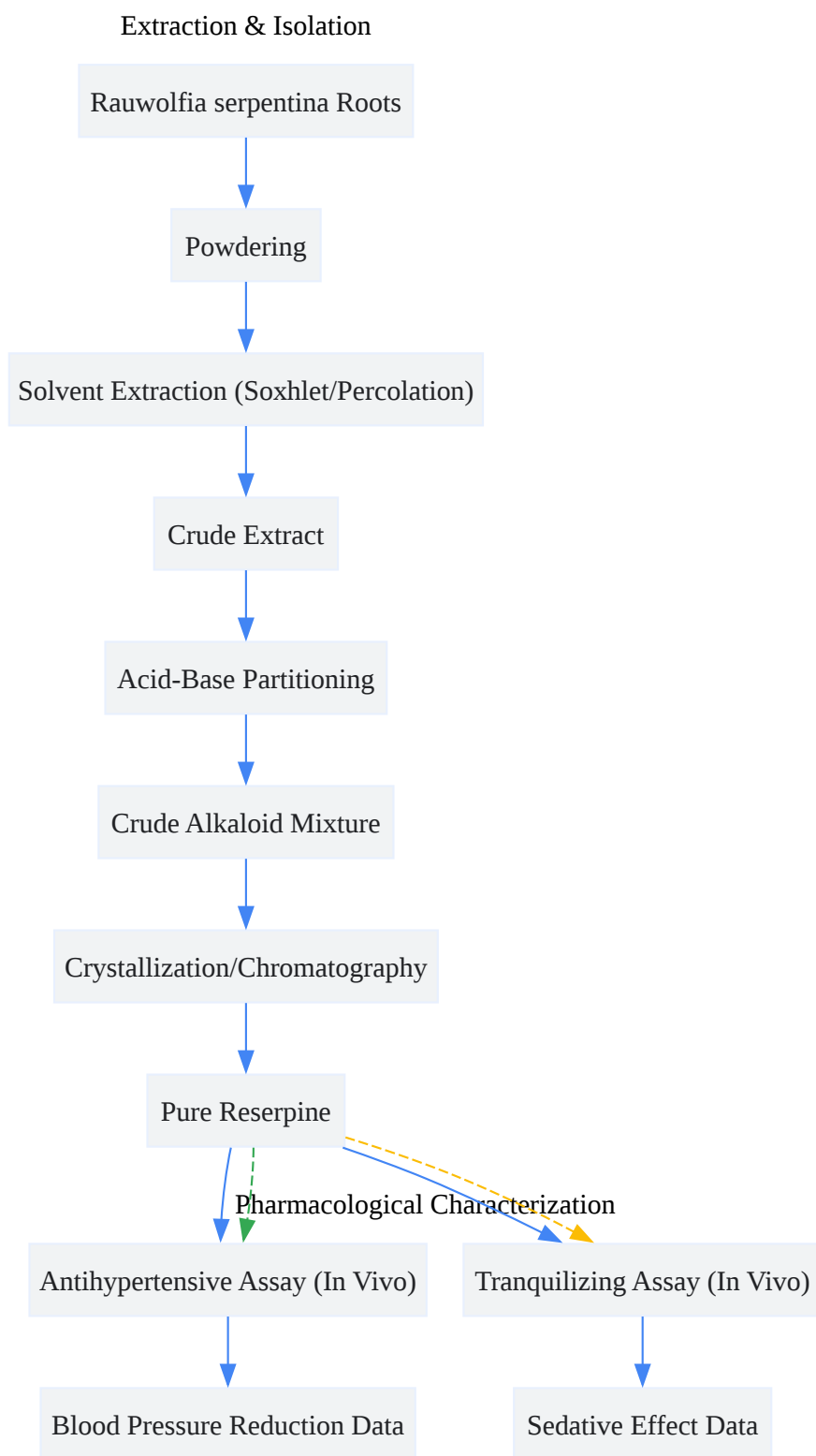
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Figure 2: Mechanism of action of **reserpine**.



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Figure 3: Experimental workflow for **reserpine** discovery.

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